



# RSH-7: A Potent BTK/FLT3 Dual Inhibitor for Hematological Malignancies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | RSH-7     |           |
| Cat. No.:            | B15574835 | Get Quote |

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

#### **Abstract**

RSH-7 is a novel, potent dual inhibitor of Bruton's tyrosine kinase (BTK) and FMS-like tyrosine kinase 3 (FLT3).[1][2] It has demonstrated significant anti-proliferative activity in various hematological malignancy cell lines, inducing apoptosis and inhibiting key signaling pathways involved in tumor cell survival and proliferation. This document provides a summary of the available data on RSH-7, including its biological activity and mechanism of action. While a detailed, step-by-step laboratory synthesis protocol for RSH-7 is not publicly available in the reviewed literature, this document outlines the general synthetic strategies for related compounds as described in the primary research.

### Introduction

Bruton's tyrosine kinase (BTK) and FMS-like tyrosine kinase 3 (FLT3) are critical enzymes in the signaling pathways of various hematological cancers. BTK is a key component of the B-cell receptor (BCR) signaling pathway, essential for B-cell proliferation and survival. FLT3 is a receptor tyrosine kinase that, when mutated, becomes constitutively active, driving the proliferation of leukemic cells, particularly in acute myeloid leukemia (AML). Dual inhibition of both BTK and FLT3 presents a promising therapeutic strategy for a range of hematological malignancies. **RSH-7** has emerged as a potent dual inhibitor with promising preclinical activity.



**Physicochemical Properties** 

| Property          | -<br>Value   | Reference |
|-------------------|--------------|-----------|
| CAS Number        | 2764609-97-2 | [2]       |
| Molecular Formula | C22H25FN8O   | [2]       |
| Molecular Weight  | 436.49 g/mol | [2]       |

# **Biological Activity**

**RSH-7** has been shown to be a potent inhibitor of both BTK and FLT3 kinases and exhibits strong anti-proliferative effects against various cancer cell lines.

**Enzymatic Inhibition** 

| Target | IC50 (nM) | Reference |
|--------|-----------|-----------|
| втк    | 47        | [1]       |
| FLT3   | 12        | [1]       |

**Cellular Activity** 

| Cell Line | Cancer Type                     | IC50 (nM) | Reference |
|-----------|---------------------------------|-----------|-----------|
| Jeko-1    | Mantle Cell<br>Lymphoma         | 17        | [1]       |
| MV-4-11   | Acute Myeloid<br>Leukemia       | 3         | [1]       |
| Molt4     | Acute Lymphoblastic<br>Leukemia | 11        | [1]       |
| K562      | Chronic Myeloid<br>Leukemia     | 930       | [1]       |

## **Mechanism of Action**



RSH-7 exerts its anti-tumor effects by inhibiting the phosphorylation of BTK and FLT3, which in turn blocks their downstream signaling pathways. In Jeko-1 cells, treatment with RSH-7 leads to a dose-dependent decrease in the phosphorylation of BTK (at Tyr223) and its downstream effector PLCy (at Tyr1217).[1] Similarly, it inhibits the phosphorylation of FLT3 (at Tyr589) and its downstream target STAT5 (at Tyr694).[1] The inhibition of these pathways ultimately leads to the induction of apoptosis, as evidenced by the increased expression of BAX, p53, and cleaved caspase 3.[1]

## **Signaling Pathway Diagrams**



Click to download full resolution via product page

Caption: BTK Signaling Pathway Inhibition by RSH-7.



Click to download full resolution via product page

Caption: FLT3 Signaling Pathway Inhibition by RSH-7.

# **Synthesis Protocol for RSH-7**

A detailed, step-by-step synthesis protocol for **RSH-7** is not available in the public domain based on the conducted literature search. The primary reference describing **RSH-7**, "Development of novel hydrazidoarylaminopyrimidine-based BTK/FLT3 dual inhibitors with



potent in vivo anti-hematological malignancies effects" by Ran F, et al. in the European Journal of Medicinal Chemistry (2023), outlines the synthesis of a series of hydrazidoarylaminopyrimidine-based compounds. Researchers interested in synthesizing **RSH-7** should refer to this publication for the general synthetic schemes and methodologies for analogous compounds. The synthesis would likely involve a multi-step process culminating in the coupling of key intermediates.

## **General Synthetic Workflow (Hypothetical)**

The synthesis of compounds similar to **RSH-7**, as described in the relevant literature, generally involves the formation of a core heterocyclic structure followed by the addition of side chains through various coupling reactions. A plausible, though not confirmed, synthetic workflow is depicted below.



Click to download full resolution via product page

Caption: Hypothetical Synthesis Workflow for RSH-7.

### Conclusion

**RSH-7** is a promising preclinical candidate for the treatment of hematological malignancies due to its potent dual inhibition of BTK and FLT3. Its ability to induce apoptosis and block key survival pathways in cancer cells warrants further investigation. While a detailed synthesis protocol is not readily available, the foundational research provides a clear basis for its chemical structure and biological activity. Researchers aiming to work with this compound should consult the primary literature for insights into its synthesis and handling.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Novel 5-Substituted Oxindole Derivatives as Bruton's Tyrosine Kinase Inhibitors: Design, Synthesis, Docking, Molecular Dynamics Simulation, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [RSH-7: A Potent BTK/FLT3 Dual Inhibitor for Hematological Malignancies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15574835#rsh-7-synthesis-protocol-for-laboratory-use]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com